molecular formula C8H18 B044089 3-Ethylhexane CAS No. 619-99-8

3-Ethylhexane

Cat. No.: B044089
CAS No.: 619-99-8
M. Wt: 114.23 g/mol
InChI Key: SFRKSDZMZHIISH-UHFFFAOYSA-N
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Description

3-Ethylhexane is an organic compound classified as a branched alkane. It has the molecular formula C8H18 and is one of the isomers of octane. This compound is characterized by a six-carbon chain (hexane) with an ethyl group attached to the third carbon atom. It is a colorless liquid at room temperature and is primarily used in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethylhexane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of hexane with ethyl halides in the presence of a strong base, such as sodium or potassium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of octenes. This process uses a metal catalyst, such as platinum or palladium, to facilitate the addition of hydrogen to the double bonds in octenes, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Ethylhexane, like other alkanes, primarily undergoes substitution and combustion reactions.

    Substitution Reactions: In the presence of halogens (e.g., chlorine or bromine) and ultraviolet light, this compound can undergo free radical halogenation, resulting in the formation of various haloalkanes.

    Combustion Reactions: When burned in the presence of oxygen, this compound undergoes complete combustion to produce carbon dioxide and water.

Common Reagents and Conditions:

    Halogenation: Chlorine or bromine, ultraviolet light.

    Combustion: Oxygen, heat.

Major Products Formed:

    Halogenation: Haloalkanes (e.g., 3-chloroethylhexane).

    Combustion: Carbon dioxide and water.

Scientific Research Applications

3-Ethylhexane is used in various scientific research applications, including:

Mechanism of Action

As an alkane, 3-ethylhexane does not have a specific mechanism of action in biological systems. its interactions can be studied in the context of its physical and chemical properties. For example, its hydrophobic nature allows it to interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

    Hexane: A straight-chain alkane with six carbon atoms.

    2-Methylhexane: A branched alkane with a methyl group attached to the second carbon atom.

    3-Methylheptane: A branched alkane with a methyl group attached to the third carbon atom of a seven-carbon chain.

Uniqueness of 3-Ethylhexane: this compound is unique due to its specific branching pattern, which affects its physical properties, such as boiling point and density. Compared to its isomers, this compound has a distinct molecular structure that influences its reactivity and applications in various fields .

Properties

IUPAC Name

3-ethylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18/c1-4-7-8(5-2)6-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRKSDZMZHIISH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060713
Record name 3-Ethylhexane
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Molecular Weight

114.23 g/mol
Source PubChem
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CAS No.

619-99-8
Record name 3-Ethylhexane
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Record name 3-Ethylhexane
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Record name 3-ETHYLHEXANE
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Record name Hexane, 3-ethyl-
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Record name 3-Ethylhexane
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Record name 3-ethylhexane
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Record name 3-ETHYLHEXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary methods for synthesizing 3-ethylhexane in a laboratory setting?

A1: While this compound can be found naturally in petroleum, it can be synthesized in the lab. One method involves the alkylation of a terminal alkyne, specifically, reacting 1-pentyne with ethyl bromide. [] This reaction yields 3-ethyl-1-hexyne, which can then be further hydrogenated to produce this compound. []

Q2: How is this compound implicated in environmental research, particularly concerning methanogenic environments?

A2: Research indicates that this compound, a constituent of naphtha, exhibits resistance to degradation under methanogenic conditions, even when co-substrates are present. [] This finding suggests that this compound may persist in methanogenic environments like oil sands tailings ponds. [] This persistence highlights the need for further research into the environmental fate and potential impact of this compound.

Q3: What role does this compound play in research on lung cancer screening?

A3: Studies utilizing electronic nose technology for lung cancer screening have explored this compound as a potential breath marker. [] This approach relies on the premise that elevated oxidative stress in cancerous cells leads to increased alkane concentrations in exhaled breath. [] While promising, further research with larger sample sizes is necessary to validate the efficacy of this compound as a reliable biomarker for lung cancer.

Q4: Can you elaborate on the application of this compound as a model compound in polymer chemistry research?

A4: this compound serves as a model compound in studying the photoinitiated crosslinking of low-density polyethylene (LDPE). [] Due to its tertiary carbon atom, this compound mimics the branching points found in LDPE. [] Research using this compound helps elucidate the radical reactions involved in LDPE crosslinking, contributing to a deeper understanding of polymer modification processes.

Q5: What insights have researchers gained about fuel production using this compound as a model compound?

A5: this compound has been identified as a product in the isomerization of nonane, a process relevant to the production of diesel and jet fuels. [] Specifically, researchers observed the formation of 2-methyl-3-ethylhexane during the isomerization of nonane over a palladium catalyst. [] This finding suggests that optimizing reaction conditions could potentially enhance the yield of desired isomers like this compound for fuel applications.

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